N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by two key structural motifs:
- Oxalamide backbone: A central oxalamide group (N-C(=O)-C(=O)-N) linking two substituents.
- Spirocyclic moiety: A 1,4-dioxaspiro[4.5]decane group attached via a methylene bridge to the oxalamide nitrogen.
- Aromatic substituent: A 3,5-dimethylphenyl group on the second nitrogen of the oxalamide.
Its structural complexity implies possible advantages in metabolic stability and target binding compared to simpler amides .
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-8-14(2)10-15(9-13)21-18(23)17(22)20-11-16-12-24-19(25-16)6-4-3-5-7-19/h8-10,16H,3-7,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCSXUHPXYOBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide typically involves a multi-step process. One of the key steps is the formation of the spirocyclic structure, which can be achieved through a highly diastereoselective Felkin anti aldol addition to a methyl ketone, followed by selective methylation . The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This would include scaling up the reactions, ensuring consistent quality and yield, and implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The compound is compared below with structurally or functionally related molecules from the evidence:
Key Observations:
Oxalamide vs. Monoamide Backbones: The dual amide groups in the target compound may enhance hydrogen-bonding interactions with biological targets compared to monoamides like propanil. This could improve binding affinity or selectivity . Monoamides (e.g., propanil) are simpler and widely used as herbicides, but they lack the structural complexity for advanced targeting .
Spirocyclic Systems :
- The 1,4-dioxaspiro[4.5]decane moiety is shared with patented ethyl ester derivatives in . These compounds exhibit antifungal/antiviral activity, suggesting the spiro system contributes to stability and bioavailability .
- Unlike the sulfonyl and ester groups in ’s derivatives, the target compound’s spiro group is directly linked to an amide, which may alter solubility or steric effects.
Aromatic Substituents: The 3,5-dimethylphenyl group contrasts with halogenated aromatic rings (e.g., 3,4-dichlorophenyl in propanil).
Functional Group Diversity: Fenoxacrim and fenpyroximate incorporate heterocycles (pyrimidine, pyrazole), which are absent in the target compound. Heterocycles often enhance bioactivity but may complicate synthesis .
Research Findings and Hypotheses
- Metabolic Stability : The spirocyclic structure in the target compound likely improves resistance to enzymatic degradation compared to linear analogues, as seen in related dioxaspiro systems .
- Synthetic Challenges : The combination of oxalamide and spirocyclic groups may require multi-step synthesis, analogous to the bis-oxadiazolylphenyl glutaramide in , which employs CDI-mediated coupling .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide is a synthetic compound characterized by a complex spirocyclic structure and an oxalamide functional group. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of structural elements that influence its biological activity:
- Molecular Formula : C₁₈H₂₁N₂O₄
- Molecular Weight : Approximately 353.38 g/mol
- Structural Features : The presence of the 1,4-dioxaspiro[4.5]decan moiety contributes to its three-dimensional conformation, while the 3,5-dimethylphenyl group enhances its reactivity and interaction with biological targets.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : The compound is believed to interact with specific enzymes or receptors, potentially modulating their activity and influencing various biochemical pathways.
- Signal Transduction Modulation : It may affect signal transduction pathways that are critical in cellular responses to stimuli, which can lead to anti-inflammatory and analgesic effects.
Anti-inflammatory Properties
Research indicates that this compound may possess significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For instance:
- Cytokine Inhibition : The compound has been shown to reduce levels of TNF-alpha and IL-6 in cell culture models.
- Enzymatic Activity : It inhibits cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Analgesic Effects
The analgesic potential of this compound has been explored through various animal models:
- Pain Models : In rodent models of pain (e.g., formalin test), administration of the compound resulted in a significant reduction in pain scores compared to control groups.
- Mechanistic Insights : The analgesic effects are likely mediated through central nervous system pathways, possibly involving opioid receptors or other pain modulation systems.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in inflammatory markers in macrophage cultures treated with the compound. |
| Study 2 | In vivo tests showed a dose-dependent decrease in pain response in mice subjected to thermal nociception tests. |
| Study 3 | Molecular docking studies suggested strong binding affinity to COX enzymes, indicating a potential mechanism for its anti-inflammatory effects. |
Q & A
Advanced Research Question
- Reaction Path Search : Density Functional Theory (DFT) calculates transition states for key steps (e.g., oxalamide coupling) .
- Machine Learning : Trained on reaction databases to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
- Microkinetic Modeling : Integrates experimental rate data to simulate large-scale synthesis feasibility .
Case Study : ICReDD’s hybrid computational-experimental workflow reduced optimization time for a related spirocyclic amide by 60% .
What strategies mitigate instability of the oxalamide bond under acidic/basic conditions?
Advanced Research Question
- Protecting Groups : Temporarily shield the amide bond using tert-butoxycarbonyl (Boc) during synthesis .
- pH Control : Reactions conducted in buffered solutions (pH 6–8) prevent hydrolysis .
- Alternative Linkers : Replacing oxalamide with urea or carbamate groups retains activity while improving stability .
Notes
- Methodological rigor emphasized through spectroscopic, computational, and SAR frameworks.
- Contradictions addressed via meta-analysis and systematic SAR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
